N-[3-(1-azepanyl)-3-oxopropyl]benzamide
Description
Properties
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(18-12-6-1-2-7-13-18)10-11-17-16(20)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYJHAWODLADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of AKOS001412634 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in downregulating the immune system by preventing the activation of T-cells, which in turn reduces autoimmunity and promotes self-tolerance. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels.
Mode of Action
AKOS001412634 is a first-in-class anti-PD-1/VEGF bispecific antibody , designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment. It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PD-1, AKOS001412634 can enhance the immune response against cancer cells. By blocking VEGF, it can inhibit the formation of new blood vessels, a process known as angiogenesis, which is often hijacked by cancer cells to ensure their growth and survival.
Result of Action
The molecular and cellular effects of AKOS001412634’s action include enhanced T cell activation and reduced tumor angiogenesis. This can lead to a more effective immune response against cancer cells and limit their ability to grow and spread.
Action Environment
Environmental factors can influence the action, efficacy, and stability of AKOS001412634. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and activity of pharmaceutical compounds.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-[3-(1-azepanyl)-3-oxopropyl]benzamide with structurally related compounds from the evidence:
Key Observations:
- Ring Size and Flexibility : The 7-membered azepane in the target compound may offer reduced ring strain and enhanced conformational flexibility compared to 6-membered piperazine/piperidine rings in analogs (e.g., ). This could improve binding to larger enzyme pockets, such as kinases or phosphatases .
- LogP and Solubility : The target compound’s LogP (~3.7) is higher than sulfonamide-containing analogs (LogP ~2.8) but lower than tert-butyl-substituted derivatives (LogP ~3.71 in ). This suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Thermal Stability : Analogs with aromatic substituents (e.g., 4-methoxyphenyl in ) exhibit higher melting points (>250°C), likely due to π-π stacking and hydrogen bonding, whereas the azepane-containing compound may have lower thermal stability due to its flexible aliphatic ring.
Enzyme Inhibition:
- PTP1B Inhibitors : Compounds like 4-(3-(4-Methoxyphenyl)-3-oxopropyl)-N-(4-(phenylcarbamoyl)phenyl)benzamide () show potent PTP1B inhibition (IC50: 1.2 µM). The azepane-containing analog may exhibit similar activity due to the 3-oxopropyl linker’s role in substrate mimicry, but selectivity could vary due to the larger ring size .
- Kinase Inhibition : Piperazine-linked benzamides () demonstrate BMPR2 kinase inhibition. The azepane’s flexibility might enhance binding to allosteric kinase sites, though steric hindrance could reduce potency compared to smaller rings .
Anti-Parasitic Activity:
Q & A
Basic: What are the optimal synthetic routes for N-[3-(1-azepanyl)-3-oxopropyl]benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzamide derivatives typically involves coupling azepane-containing precursors with activated benzamide intermediates. Key steps include:
- Amide Bond Formation: Use coupling reagents like EDCI/HOBt or carbodiimides to facilitate the reaction between 3-(1-azepanyl)-3-oxopropanoic acid and benzamide derivatives.
- Condition Optimization: Control temperature (e.g., 0–25°C), solvent polarity (DMF or DCM), and reaction time (12–24 hrs) to minimize side reactions like hydrolysis .
- Catalysis: Iron phosphate (FePO₄) has been effective in catalyzing β-amido carbonyl syntheses, improving yields up to 85–98% under mild conditions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolates .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural validation and purity assessment require:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., azepanyl protons at δ 1.4–2.8 ppm, carbonyl carbons at ~170 ppm) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%) and resolve stereoisomers .
- Mass Spectrometry: High-resolution MS (HRMS) for exact mass confirmation (e.g., C₂₁H₂₉N₂O₂: [M+H]⁺ calc. 341.2224) .
- IR Spectroscopy: Identify amide C=O stretches (~1680 cm⁻¹) and azepane N-H bends (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities of benzamide derivatives?
Methodological Answer:
Contradictory data often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., HEK293 or MCF-7) and replicate experiments ≥3 times .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., azepane ring size, benzamide para-substituents) to isolate activity drivers .
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinities for targets like proteasomes or kinases, correlating with in vitro IC₅₀ values .
- Meta-Analysis: Cross-reference published data with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .
Advanced: What methodologies elucidate the interaction mechanisms between this compound and biological targets?
Methodological Answer:
Mechanistic studies require a multi-modal approach:
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (Kₐ, Kd) to immobilized targets (e.g., BMPR2 kinase) .
- Cellular Thermal Shift Assay (CETSA): Validate target engagement by measuring protein thermal stability shifts in cell lysates .
- Mutagenesis Studies: Introduce point mutations (e.g., catalytic site residues) to confirm critical binding interactions .
- Metabolomics: LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .
Basic: What are the primary challenges in purifying this compound?
Methodological Answer:
Key purification challenges and solutions:
- Hydrophobicity: Use gradient elution (e.g., 10–50% acetonitrile in water) to prevent column clogging .
- Byproduct Removal: Employ preparative TLC (silica gel GF₂₅₄) to separate unreacted starting materials or oxidized derivatives .
- Stereochemical Purity: Chiral HPLC (CHIRALPAK® columns) to resolve enantiomers, critical for bioactive compounds .
- Scale-Up: Optimize flash chromatography parameters (flow rate, particle size) for gram-scale synthesis .
Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound?
Methodological Answer:
SAR studies should systematically vary structural components:
- Azepane Modifications: Compare 6- vs. 7-membered rings (azepanyl vs. azocanyl) to assess conformational flexibility .
- Benzamide Substituents: Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) at para positions to modulate electronic effects .
- Linker Optimization: Test propyl vs. ethyl spacers to balance steric bulk and hydrogen-bonding capacity .
- In Silico Screening: Use Schrödinger’s Glide to prioritize synthetic targets with predicted improved binding .
- Biological Testing: Parallel assays (e.g., anti-proliferation, enzyme inhibition) to correlate structural changes with activity trends .
Basic: What are the recommended storage conditions for this compound to ensure stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless freshly prepared .
- Light Sensitivity: Protect from UV exposure using amber vials, especially for nitro- or acetyl-substituted analogs .
Advanced: How can researchers validate the selectivity of this compound for a target enzyme over related isoforms?
Methodological Answer:
- Kinase Profiling: Use panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases .
- Isozyme-Specific Assays: Compare IC₅₀ values for closely related isoforms (e.g., PTP1B vs. TCPTP phosphatases) using fluorogenic substrates .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., BMPR2) to identify binding site specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
